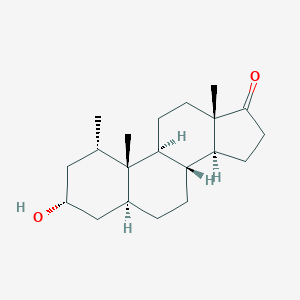

1alpha-Methylandrosterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

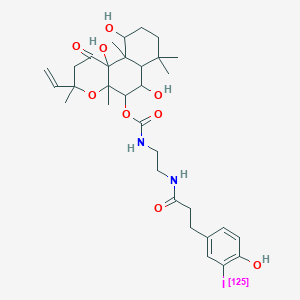

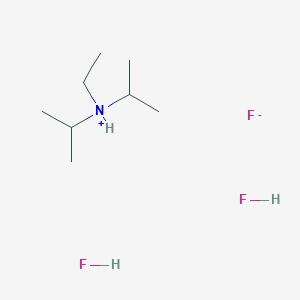

1alpha-Methylandrosterone, also known as Methyl-1-AD, is a synthetic steroid that has gained significant attention in the scientific community due to its potential applications in research. It belongs to the family of androgenic-anabolic steroids and has been shown to exhibit anabolic effects in various studies.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies in Horses

1alpha-Methylandrosterone, as part of a synthetic anabolic androgenic steroid (AAS) mesterolone, has been studied for its metabolic effects in horses. This research aimed to identify potential metabolites for detecting mesterolone administration in equine sports. The study found that mesterolone is extensively metabolized in horses, and specific metabolites can be used as screening targets for controlling its misuse in equine sports (Ho et al., 2007).

Hypoxia-Inducible Factor 1-alpha in Myocardial Infarction

Research on hypoxia-inducible factor 1-alpha (HIF-1alpha) in mice indicated that its overexpression can reduce infarction size and improve cardiac performance after myocardial infarction. This study highlights the role of HIF-1alpha in myocardial remodeling and suggests its potential as a therapeutic target in cardiac conditions (Kido et al., 2005).

Role in Endometrial Carcinoma

Another study focused on the association of HIF-1alpha with activated angiogenic pathways in endometrial carcinoma. The expression of HIF-1alpha was found to correlate with increased angiogenesis and an unfavorable prognosis in Stage I endometrial adenocarcinomas, pointing to its significant role in tumor progression and potential as a biomarker (Sivridis et al., 2002).

Impact on Steroidogenesis in Human Adrenocortical Cells

1alpha,25-Dihydroxyvitamin D3, a form of vitamin D, affects hormone production and expression of steroidogenic enzymes in human adrenocortical cells. This research provides insights into how 1alpha,25-dihydroxyvitamin D3 modulates hormone production, which could have implications for understanding adrenal diseases and developing treatments (Lundqvist et al., 2010).

Vitamin D Endocrine System and Health

The biological importance of 1alpha,25-dihydroxyvitamin D3 and its receptor in bone health and a variety of vitamin D insufficiency and deficiency diseases has been explored. This study expands our understanding of the vitamin D endocrine system, suggesting its wider implications for health beyond just bone maintenance (Norman, 2008).

Eigenschaften

CAS-Nummer |

3398-67-2 |

|---|---|

Produktname |

1alpha-Methylandrosterone |

Molekularformel |

C20H32O2 |

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

(1S,3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-1,10,13-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-17,21H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,17-,19-,20-/m0/s1 |

InChI-Schlüssel |

UBSQZFBBZMBPFF-XHSSWRBBSA-N |

Isomerische SMILES |

C[C@H]1C[C@H](C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C)O |

SMILES |

CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4=O)C)C)O |

Kanonische SMILES |

CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4=O)C)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)

![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)

![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)